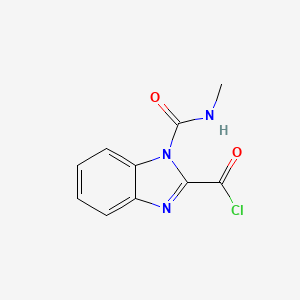
1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride typically involves the reaction of benzimidazole derivatives with methyl isocyanate and phosgene. The reaction conditions often require a controlled environment to ensure the safety and efficiency of the process. Industrial production methods may involve the use of advanced techniques to scale up the synthesis while maintaining the purity and yield of the compound .
Análisis De Reacciones Químicas
1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding benzimidazole derivatives and other by-products.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(Methylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride can be compared with other benzimidazole derivatives, such as:
- 2-(Methylcarbamoyl)-1H-benzimidazole-5-carbonyl chloride
- 1-(Ethylcarbamoyl)-1H-benzimidazole-2-carbonyl chloride
- 1-(Methylcarbamoyl)-1H-benzimidazole-2-sulfonyl chloride
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications.
Propiedades
Número CAS |
64178-95-6 |
|---|---|
Fórmula molecular |
C10H8ClN3O2 |
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
1-(methylcarbamoyl)benzimidazole-2-carbonyl chloride |
InChI |
InChI=1S/C10H8ClN3O2/c1-12-10(16)14-7-5-3-2-4-6(7)13-9(14)8(11)15/h2-5H,1H3,(H,12,16) |
Clave InChI |
YZJGAAHETTXRPE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N1C2=CC=CC=C2N=C1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
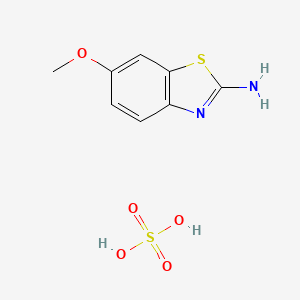
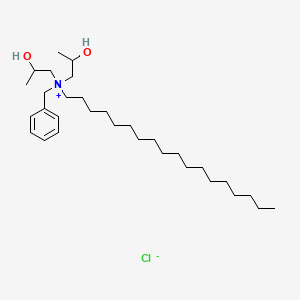
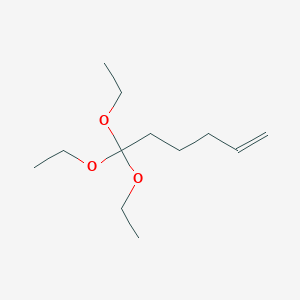

![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)

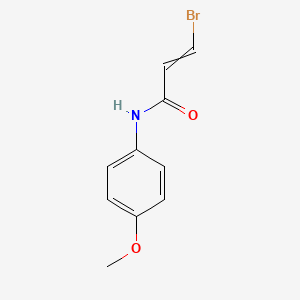

![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
